3-(2-Amino-4,6-dimethylpyrimidin-5-yl)propanoic acid
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Overview
Description
3-(2-Amino-4,6-dimethylpyrimidin-5-yl)propanoic acid is an organic compound with the molecular formula C9H13N3O2 and a molecular weight of 195.22 g/mol . This compound is characterized by a pyrimidine ring substituted with amino and methyl groups, and a propanoic acid side chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-4,6-dimethylpyrimidin-5-yl)propanoic acid typically involves the reaction of 2-amino-4,6-dimethylpyrimidine with a suitable propanoic acid derivative under controlled conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the pyrimidine ring and the propanoic acid side chain .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-4,6-dimethylpyrimidin-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups on the pyrimidine ring can undergo electrophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the pyrimidine ring.
Reduction: Amine derivatives of the pyrimidine ring.
Substitution: Halogenated derivatives of the pyrimidine ring.
Scientific Research Applications
3-(2-Amino-4,6-dimethylpyrimidin-5-yl)propanoic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Mechanism of Action
The mechanism of action of 3-(2-Amino-4,6-dimethylpyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group on the pyrimidine ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The propanoic acid side chain may also interact with hydrophobic pockets within the target molecule, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid: Similar structure but with a mercapto group instead of an amino group.
3-(2-Hydroxy-4,6-dimethylpyrimidin-5-yl)propanoic acid: Similar structure but with a hydroxy group instead of an amino group.
Uniqueness
3-(2-Amino-4,6-dimethylpyrimidin-5-yl)propanoic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both amino and methyl groups enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research applications .
Properties
IUPAC Name |
3-(2-amino-4,6-dimethylpyrimidin-5-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-5-7(3-4-8(13)14)6(2)12-9(10)11-5/h3-4H2,1-2H3,(H,13,14)(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIJNCTUEICAOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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